molecular formula C5H5N3O3 B1361624 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 769-97-1

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No. B1361624
CAS RN: 769-97-1
M. Wt: 155.11 g/mol
InChI Key: HKFHIZASFFTQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a compound that inhibits soluble epoxide hydrolase (sEH), which acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs). These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability .


Synthesis Analysis

The synthesis of this compound involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol .


Molecular Structure Analysis

The molecular structure of “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is represented by the formula C5H5N3O3 . The lengths of the carboxyl bonds at positions C7-O9 and C7-O8 are different from those of conventional single and double bonds, suggesting that the double bond and negative charge are delocalized .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of methyloxazine with propanolamine in a sealed vial in solventless condition gives 1-propanol-6-methyl uracil, and finally, the oxidation with selenium dioxide allows to obtain uracil aldehyde .

Scientific Research Applications

1. Chemical Reactions and Synthesis

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has been utilized in various chemical reactions and synthesis processes. For instance, its derivatives have been synthesized through multi-component reactions involving acetoacetanilides, aromatic aldehydes, and urea. These reactions have led to the production of compounds with confirmed structures through IR, PMR spectroscopy, and mass spectrometry (Gein et al., 2013). Similarly, derivatives like N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides have been synthesized and studied for their structure and antimicrobial activity (Gein et al., 2012).

2. Pharmacological Research

In pharmacological research, the compound and its derivatives have been explored for potential biological activities. For example, research has been conducted on the synthesis and evaluation of non-steroidal anti-inflammatory activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, showing significant analgesic, anti-inflammatory, and antipyretic activities (Buzmakova et al., 2022).

3. Antimicrobial and Antifungal Research

The compound's derivatives have demonstrated antimicrobial and antifungal properties. Studies have focused on the synthesis and antimicrobial activity of N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, revealing potential against various microorganisms (Gein et al., 2013). Additionally, antifungal activity against Candida Albicans has been investigated with synthesized 6-Aryl-3,4-Dimethyl-N-Phenyl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxamides (Zamaraeva et al., 2015).

4. Materials Chemistry

In materials chemistry, the compound has applications in the synthesis of polyamides, such as in the production of polyamides containing theophylline and thymine. These polyamides are synthesized via reactions with dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines (Hattori & Kinoshita, 1979).

Safety And Hazards

The safety and hazards associated with “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” could involve further exploration of its potential therapeutic effects in disorders associated with sEH, such as hypertension, diabetes, metabolic syndrome, atherosclerosis, coronary artery disease, angina, ischemia, ischemic stroke, Raynaud’s disease, inflammatory processes, genitourinary disorders, conditions of the eye, and renal disease .

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFHIZASFFTQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290115
Record name 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

CAS RN

769-97-1
Record name NSC66692
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 3
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 5
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Citations

For This Compound
6
Citations
SM Sondhi, J Singh, A Kumar, H Jamal… - European journal of …, 2009 - Elsevier
A number of amidine derivatives (2a–i) have been synthesized by condensation of 2-cyanopyridine with various 3,4-diaryl-2-imino-4-thiazolines. Various amide derivatives (3a–h) were …
Number of citations: 54 www.sciencedirect.com
P Jansa, P Špaček, I Votruba, P Břehová… - Collection of …, 2011 - cccc.uochb.cas.cz
The preparation of several triazolo acyclic nucleosides and triazolo acyclic nucleoside phosphonates is described. The synthetic methodology has been developed as an efficient one-…
Number of citations: 15 cccc.uochb.cas.cz
J Günther, RC Hillig, K Zimmermann… - Journal of Medicinal …, 2022 - ACS Publications
The branched-chain amino acid transaminases (BCATs) are enzymes that catalyze the first reaction of catabolism of the essential branched-chain amino acids to branched-chain keto …
Number of citations: 5 pubs.acs.org
HD Tagad, Y Hamada, JT Nguyen, K Hidaka… - Bioorganic & medicinal …, 2011 - Elsevier
Previously, we reported potent pentapeptidic BACE1 inhibitors with the hydroxymethylcarbonyl isostere as a substrate transition-state mimic. To improve the in vitro potency, we further …
Number of citations: 22 www.sciencedirect.com
M Köse, T Pillaiyar, V Namasivayam… - Journal of medicinal …, 2019 - ACS Publications
The orphan G protein-coupled receptor (GPCR) GPR84 is expressed on immune cells mediating proinflammatory and immunostimulatory effects. In this study, we prepared the fully …
Number of citations: 20 pubs.acs.org
VI Minkin, PA Knyazev, NI Omelichkin… - Russian Chemical …, 2023 - Springer
A series of new derivatives comprising heteropentacyclic 12H-quinoxalino [2, 3-b]-phenoxazine (QOPO) system and functionalized with arylamide anchoring groups was synthesized. …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.